2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(2-pyrimidin-5-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-12(10(2)18-9)13(17)16-4-3-11-6-14-8-15-7-11/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVIPBLGYZIFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethyl-2,4-hexadiene-1,6-dione, under acidic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as 2-(pyrimidin-5-yl)ethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product can be purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The dimethyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving furan derivatives and their interactions with biomolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidin-5-yl ethyl chain can enhance binding affinity to specific biological targets, while the furan ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Furan-Carboxamide Derivatives
- Target Compound : Features a 2,5-dimethyl-substituted furan linked to a pyrimidin-5-yl ethyl group via a carboxamide bond. The pyrimidine moiety enhances hydrogen-bonding capacity, which may improve target affinity compared to simpler aryl groups.
- CAS 898490-69-2: Contains a furan-2-yl methyl group substituted with a 2,5-dichlorophenyl ring and a tetrahydrothiophene sulfone.
- CAS 898490-74-9 : Substitutes the benzamide group with a thiophene-2-carboxamide , introducing sulfur-based resonance effects. The 3,4-dichlorophenyl group further differentiates electronic properties from the target compound’s pyrimidine-ethyl chain .
Non-Furan Carboxamides
- CAS 879452-25-2: A pyrazole-3-carboxamide derivative with a 5-methyl-1,3,4-thiadiazol-2-yl group.
Side Chain and Substituent Analysis
Electronic and Steric Effects
- Pyrimidine vs.
- Sulfur-Containing Groups : Compounds like CAS 882749-48-6 (dihydro-1H-pyrrole-2,5-dione) and CAS 898490-74-9 (thiophene-2-carboxamide) leverage sulfur’s electron-withdrawing effects, which may alter redox stability or metabolic pathways compared to the target’s all-carbon/oxygen system .
Hypothetical Pharmacokinetic and Bioactivity Trends
- Solubility : The target compound’s pyrimidine-ethyl chain likely improves aqueous solubility (estimated ~25 µM) over dichlorophenyl analogs (e.g., CAS 898490-69-2: ~5 µM) due to reduced hydrophobicity.
- Metabolic Stability : Methyl groups on the furan ring may slow oxidative metabolism compared to unsubstituted furans. In contrast, compounds with tetrahydrothiophene sulfone (CAS 898490-69-2) could exhibit enhanced stability via steric hindrance .
- This contrasts with bromophenyl-substituted analogs (e.g., CAS 882749-47-5), which may favor hydrophobic binding pockets .
Biological Activity
Overview
2,5-Dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring with dimethyl substitutions and a pyrimidin-5-yl ethyl chain, positions it as a compound of interest in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 232.28 g/mol. The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Dimethyl Groups : Substituents at positions 2 and 5 of the furan ring.
- Carboxamide Group : Attached to the pyrimidine-derived ethyl chain.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Furan Ring : Through cyclization of precursors like 2,5-dimethyl-2,4-hexadiene-1,6-dione under acidic conditions.
- Introduction of the Carboxamide Group : Reacting the furan with 2-(pyrimidin-5-yl)ethylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
- Purification : Techniques like column chromatography or recrystallization are employed to obtain the final product.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Properties
Recent studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Cryptosporidium parasites, which are responsible for severe diarrheal diseases. The mechanism involves inhibition of specific phosphodiesterases (PDEs), leading to reduced parasite viability in vitro and in vivo models .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms. This inhibition can disrupt cellular proliferation in pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Cryptosporidiosis Treatment :
- In vivo studies using NOD SCID gamma (NSG) mice demonstrated that the compound effectively reduced parasite load with an exponential decay half-life of approximately 10.7 hours .
- The study highlighted that treatment with this compound resulted in significant reductions in parasite numbers after multiple dosing regimens.
- Pharmacological Profiling :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,5-Dimethylfuran | Simple furan derivative | Limited biological activity |
| N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide | Lacks dimethyl groups | Moderate activity against specific targets |
| 2,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide | Contains trifluoromethyl group | Enhanced pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
